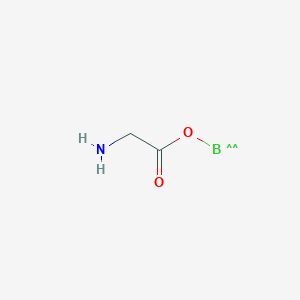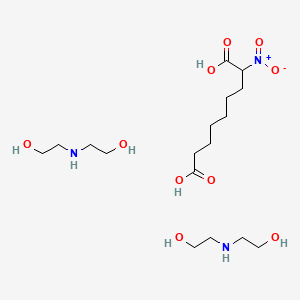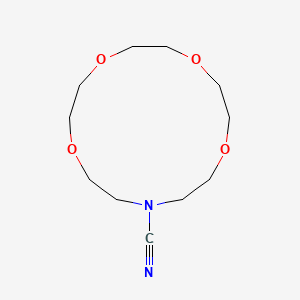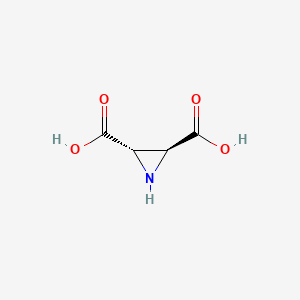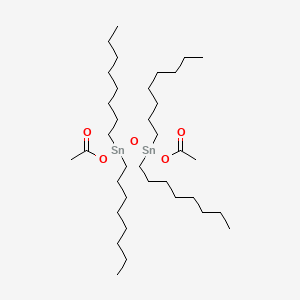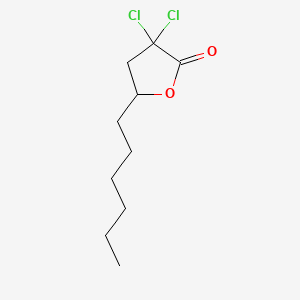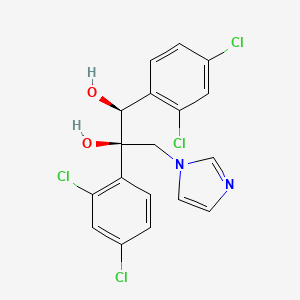
7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 7-(dietilamino)-1,3-dihidroxi-fenoxazin-5-io es un compuesto orgánico sintético conocido por sus propiedades químicas únicas y aplicaciones en diversos campos. Es un derivado de la fenoxazina, un compuesto heterocíclico, y se caracteriza por la presencia de grupos dietilamino y dihidroxi. Este compuesto se utiliza a menudo en la investigación científica debido a sus propiedades fluorescentes y posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del cloruro de 7-(dietilamino)-1,3-dihidroxi-fenoxazin-5-io normalmente implica la condensación de 4-(dietilamino)-2-hidroxibenzaldehído con malonato de dietilo, seguido de una reacción de formación de Vilsmeier-Haack. La reacción se lleva a cabo en 1,2-dicloroetano como disolvente . El proceso implica varios pasos, incluida la formación de compuestos intermedios, que luego se convierten en el producto final a través de condiciones de reacción controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto. Se están explorando también enfoques de química verde, como el uso de disolventes y catalizadores ecológicos, para hacer el proceso de producción más sostenible .
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de 7-(dietilamino)-1,3-dihidroxi-fenoxazin-5-io experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de hidroquinona.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos electrófilos y nucleófilos para las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para obtener los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de fenoxazina sustituidos, que pueden tener diferentes propiedades químicas y biológicas.
Aplicaciones Científicas De Investigación
El cloruro de 7-(dietilamino)-1,3-dihidroxi-fenoxazin-5-io tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como sonda fluorescente en diversos análisis y reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del cloruro de 7-(dietilamino)-1,3-dihidroxi-fenoxazin-5-io implica su interacción con objetivos moleculares a través de sus propiedades fluorescentes. El compuesto puede unirse a biomoléculas específicas, lo que permite a los investigadores rastrear y estudiar diversos procesos biológicos. Su capacidad de sufrir transferencia de electrones inducida por la luz y otras reacciones fotoquímicas lo convierte en una herramienta valiosa en la microscopía de fluorescencia y la imagenología .
Comparación Con Compuestos Similares
Compuestos similares
7-Dietilamino-4-hidroxicumarina: Conocido por sus propiedades fluorescentes y utilizado en aplicaciones similares.
3-Aminocumarina: Otro compuesto fluorescente con aplicaciones en etiquetado e imagenología biológica.
Cumarinas que contienen boro: Estos compuestos tienen propiedades únicas debido a la presencia de átomos de boro y se utilizan en diversos estudios científicos.
Unicidad
El cloruro de 7-(dietilamino)-1,3-dihidroxi-fenoxazin-5-io destaca por su estructura química específica, que confiere propiedades fluorescentes y reactividad únicas. Su capacidad de sufrir diversas reacciones químicas y sus aplicaciones en múltiples campos lo convierten en un compuesto versátil y valioso en la investigación científica .
Propiedades
Número CAS |
76372-58-2 |
|---|---|
Fórmula molecular |
C16H17ClN2O3 |
Peso molecular |
320.77 g/mol |
Nombre IUPAC |
7-(diethylamino)-1-hydroxyphenoxazin-10-ium-3-one;chloride |
InChI |
InChI=1S/C16H16N2O3.ClH/c1-3-18(4-2)10-5-6-12-14(7-10)21-15-9-11(19)8-13(20)16(15)17-12;/h5-9,20H,3-4H2,1-2H3;1H |
Clave InChI |
NVMDNLWSEHRDBB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C=C3O2)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



